Cas no 152459-95-5 (Imatinib)
O Imatinib é um agente terapêutico inibidor de tirosina quinase, desenvolvido para o tratamento de leucemia mieloide crônica (LMC) e tumores estromais gastrointestinais (GIST). Sua ação se baseia na inibição seletiva da proteína BCR-ABL, uma quinase anormal resultante da translocação cromossômica Philadelphia, presente em mais de 95% dos casos de LMC. Além disso, o Imatinib também inibe os receptores PDGFR (fator de crescimento derivado de plaquetas) e c-KIT, contribuindo para sua eficácia em GIST. Seu perfil farmacológico inclui alta especificidade molecular, reduzindo efeitos colaterais não alvo em comparação com terapias citotóxicas convencionais. A biodisponibilidade oral e a meia-vida prolongada permitem dosagem única diária, facilitando a adesão ao tratamento. Estudos clínicos demonstram respostas hematológicas e citogenéticas significativas, estabelecendo-o como terapia de primeira linha para essas patologias.
Imatinib structure
Product Name:Imatinib
N.o CAS:152459-95-5
MF:C29H31N7O
MW:493.6027
MDL:MFCD05662257
CID:65274
PubChem ID:5291
Update Time:2025-10-28
Imatinib Propriedades químicas e físicas
Nomes e Identificadores
-
- IMATINIB
- AKOS 91378
- IMA-3
- IMATINIB-D3
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- Imatinib Mesilate
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
- Imatinib mesylate
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Imatinib (CGP-57148B,CGP 57148,STI-571)
- Imatinib (STI571)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1iep
- 1xbb
- Imatinib free base
- STI571
- STI-571
- UNII-BKJ8M8G5HI
- Veenat
- ST-1571
- CGP057148B
- IMatinib-D4
- Imantinib base
- IMATINIB 99+%
- Cgp 57148
- Imatinib [INN:BAN]
- STI 571
- Imatinib Methansulfonate
- Imatinib(STI571)
- CGP 57148B
- BKJ8M8G5HI
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
- CGP-57148B
- HMS3244P10
- 152459-95-5
- DB00619
- Imatinib base
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- HY-15463
- SB17306
- NSC 759854
- HMS3244P06
- SY028029
- 1080014-82-9
- Gleevec (TN) (Novartis)
- AB00698388-11
- SR-01000763561-4
- Q-201231
- BRD-K92723993-066-22-7
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
- Kinome_3724
- Imatinib (INN)
- D08066
- MFCD05662257
- AB00698388_16
- EN300-123057
- SR-01000763561
- cid_5291
- STI-571; IMATINIB
- BI164570
- IMATINIB [WHO-DD]
- STI
- AKOS000280662
- SCHEMBL3827
- 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- HMS3244P14
- GTPL5687
- NCGC00159456-05
- MRF-0000449
- N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
- SW197805-5
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- ST 1571
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
- BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
- NCGC00159456-04
- IMATINIB [EMA EPAR]
- Imatinib (Gleevec)
- HMS3715P03
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- CS-0964
- N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- BRD-K92723993-066-04-5
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- NCGC00159456-01
- NSC-743414
- DTXSID3037125
- 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
- AB00698388-10
- PA-5291
- BCPP000205
- NSC743414
- Q177094
- 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- AB00698388_15
- alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
- alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
- CCRIS 9076
- Glamox (TN)
- NCGC00159456-06
- NS00009172
- NCGC00159456-03
- S2475
- NCGC00159456-02
- IMATINIB [INN]
- AB00698388-07
- NCGC00159456-16
- BRD-K92723993-066-02-9
- Imatinib, Free base
- AC-524
- Z1546624232
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
- NCGC00159456-09
- SDCCGSBI-0634386.P009
- ES-0058
- Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- CCG-101289
- NSC800772
- IMATINIB [MI]
- HMS2089D03
- BRD-K92723993-001-06-7
- Imatinib, 21
- ST1571
- CGP-57148
- NSC-800772
- SR-01000763561-6
- EX-A063
- BRD-K92723993-001-12-5
- NSC-759854
- BCP9000775
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 152459-95-5 (free base)
- BCP01542
- Gleevec(TM)
- AB00698388-12
- AB00698388-13
- Imatinibum
- imatinib-CD3
- I0906
- Pharmakon1600-01502276
- 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
- CHEBI:45783
- BIDD:GT0047
- IMATINIB [VANDF]
- Glamox
- HMS3656K04
- 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
- NCGC00159456-07
- CHEMBL941
- STK617705
- 112GI019
- L01XE01
- NSC 743414
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- NSC759854
- BDBM13530
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- DTXCID1017125
- Imatinib
-
- MDL: MFCD05662257
- Inchi: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- Chave InChI: KTUFNOKKBVMGRW-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
Propriedades Computadas
- Massa Exacta: 493.25900
- Massa monoisotópica: 493.259
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 37
- Contagem de Ligações Rotativas: 7
- Complexidade: 706
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 6
- XLogP3: 3.5
- Superfície polar topológica: 86.3
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.3000
- Ponto de Fusão: 207.0 to 211.0 deg-C
- Ponto de ebulição: 715.75° C
- Ponto de Flash: No data available
- Índice de Refracção: 1.67
- Solubilidade: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 86.28000
- LogP: 4.61210
- Sensibilidade: 对热、空气敏感
- Merck: 4902
- pka: pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
Imatinib Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H361
- Declaração de Advertência: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Número de transporte de matérias perigosas:UN 1662 6.1/PG 2
- WGK Alemanha:3
- Instrução de Segurança: S28; S36/37; S45
- RTECS:CV5585673
-
Identificação dos materiais perigosos:
- Condição de armazenamento:<0°C
- Termo de segurança:6.1
- Grupo de Embalagem:II
- Frases de Risco:R23/24/25; R40; R48/23/24; R51/53
- Grupo de Embalagem:II
- Nível de perigo:6.1
Imatinib Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imatinib Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80295-5mg |
Imatinib |
152459-95-5 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| MedChemExpress | HY-15463-10mM*1mLinDMSO |
Imatinib |
152459-95-5 | 99.95% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-15463-200mg |
Imatinib |
152459-95-5 | 99.95% | 200mg |
¥500 | 2024-05-25 | |
| MedChemExpress | HY-15463-500mg |
Imatinib |
152459-95-5 | 99.95% | 500mg |
¥900 | 2024-05-25 | |
| MedChemExpress | HY-15463-1g |
Imatinib |
152459-95-5 | 99.95% | 1g |
¥1520 | 2024-05-25 | |
| MedChemExpress | HY-15463-5g |
Imatinib |
152459-95-5 | 99.95% | 5g |
¥3975 | 2024-05-25 | |
| AstaTech | 63169-1/G |
IMATINIB |
152459-95-5 | 97% | 1/G |
$79 | 2022-06-01 | |
| AstaTech | 63169-5/G |
IMATINIB |
152459-95-5 | 97% | 5g |
$17 | 2023-09-16 | |
| AstaTech | 63169-25/G |
IMATINIB |
152459-95-5 | 97% | 25g |
$59 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124963-250mg |
Imatinib (STI571) |
152459-95-5 | ≥99% | 250mg |
¥39.00 | 2021-05-26 |
Imatinib Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:152459-95-5)Imatinib
Número da Ordem:A809313
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:50
Preço ($):184.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:152459-95-5)伊马替尼
Número da Ordem:LE8826867
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:47
Preço ($):discuss personally
E- mail:18501500038@163.com
Imatinib Literatura Relacionada
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
152459-95-5 (Imatinib) Produtos relacionados
- 109-01-3(1-Methylpiperazine)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 726169-73-9(Mocetinostat)
- 501000-36-8(Dutacatib)
- 641571-10-0(Nilotinib)
- 39627-98-0(2',6'-Picolinoxylidide)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)